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Dicentracin precursor -

Dicentracin precursor

Catalog Number: EVT-245981
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Molecular Weight:
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Product Introduction

Overview

Dicentracin is a novel antimicrobial peptide derived from the Asian sea bass (Lates calcarifer), specifically identified as a precursor peptide with significant antimicrobial properties. This peptide belongs to the piscidin family, which is known for its role in innate immunity among fish species. The discovery of dicentracin has implications for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance in pathogens.

Source and Classification

Dicentracin is classified under antimicrobial peptides, which are small proteins that play crucial roles in the immune response of various organisms. It was identified through bioinformatics and experimental analyses, revealing its structural similarities to other known antimicrobial peptides such as moronecidin and piscidin. The precursor of dicentracin includes a signal peptide, a mature active peptide, and a propeptide region, which are essential for its biological activity .

Synthesis Analysis

Methods

The synthesis of dicentracin-like peptides was achieved using solid-phase synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process involves several key steps:

  1. Amino Acid Coupling: Individual amino acids are coupled to the growing peptide chain using activating agents.
  2. Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the solid support.
  3. Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product in its pure form .

Technical Details

The synthesis process requires careful control of conditions such as pH and temperature to ensure proper folding and activity of the peptide. The physicochemical properties, including molecular mass and charge, are calculated to predict antibacterial efficacy .

Molecular Structure Analysis

Structure

The molecular structure of dicentracin features a characteristic amphipathic nature, which is crucial for its interaction with bacterial membranes. The mature dicentracin peptide consists of approximately 171 amino acids, with specific regions that contribute to its hydrophobic and hydrophilic characteristics.

Data

Structural analysis using computational tools has predicted several key features:

  • Molecular Mass: Approximately 18 kDa.
  • Isoelectric Point: Varies based on amino acid composition but typically falls within the range of 8-10.
  • Helical Wheel Projection: Indicates a propensity for α-helical structures, which are common in antimicrobial peptides .
Chemical Reactions Analysis

The primary chemical reactions involving dicentracin include:

  • Interaction with Bacterial Membranes: Dicentracin disrupts bacterial cell membranes through electrostatic interactions and membrane insertion.
  • Formation of Disulfide Bonds: In some cases, disulfide bonds may stabilize the structure of dicentracin, enhancing its stability and activity against pathogens .

Technical Details

The formation of disulfide bridges can be predicted using computational tools that assess the likelihood based on the amino acid sequence and spatial configuration .

Mechanism of Action

Dicentracin exerts its antimicrobial effects primarily through:

  1. Membrane Disruption: The amphipathic nature allows it to insert into bacterial membranes, leading to pore formation and eventual cell lysis.
  2. Inhibition of Biofilm Formation: Dicentracin shows higher antibiofilm activity compared to other peptides like moronecidin, making it effective against biofilm-associated infections .

Data

Studies have demonstrated that dicentracin maintains efficacy at various pH levels and salt concentrations, indicating its robustness as an antimicrobial agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Dicentracin is soluble in aqueous solutions at physiological pH.
  • Stability: Peptide stability varies with environmental conditions; it remains stable under alkaline conditions compared to other peptides.

Chemical Properties

  • Charge: Dicentracin typically carries a positive charge at physiological pH, enhancing its interaction with negatively charged bacterial membranes.
  • Hydrophobicity: The hydrophobic regions facilitate membrane insertion, crucial for its antimicrobial action .
Applications

Dicentracin has promising applications in various scientific fields:

  • Antimicrobial Agent Development: Its unique properties make it a candidate for developing new antibiotics or topical antiseptics.
  • Biotechnology: Potential use in aquaculture to enhance fish health by reducing pathogenic infections.
  • Pharmaceutical Research: Investigated as a model for designing novel peptides with enhanced therapeutic profiles against resistant bacterial strains .
Phylogenetic and Evolutionary Context of Dicentracin Precursor in Teleost Immunity

Evolutionary Origins Within the Moronecidin Family

Dicentracin precursor represents an evolutionarily significant antimicrobial peptide within the broader moronecidin family, which emerged approximately 50-60 million years ago during the adaptive radiation of Perciform fishes. This peptide family evolved as a critical component of innate immunity in teleosts inhabiting high-pathogen-pressure aquatic environments [1]. Molecular phylogenetic analyses reveal that Dicentracin shares a common ancestral gene with moronecidins from striped bass (Morone saxatilis) and hybrid striped bass (Morone chrysops × M. saxatilis), suggesting lineage-specific diversification coinciding with the divergence of the Moronidae family [3] [8]. The precursor peptide exhibits characteristic structural conservation in its signal sequence and prodomain regions, while the mature peptide domain shows species-specific variations that likely reflect adaptive fine-tuning to distinct pathogenic challenges [8].

Gene duplication events have been instrumental in the evolution of this peptide family, with the sea bass genome containing multiple paralogous genes that underwent subsequent neofunctionalization. Comparative genomic studies indicate that the Dicentracin precursor gene likely arose through tandem duplication of an ancestral piscidin-like gene approximately 40-50 million years ago, coinciding with the diversification of European sea bass populations in the Mediterranean and Atlantic basins [1] [3]. This evolutionary trajectory demonstrates how gene duplication followed by functional specialization has shaped the teleost immune repertoire, providing enhanced defensive capabilities against rapidly coevolving pathogens.

Genomic Conservation Across Perciforme Species

The genomic architecture encoding Dicentracin precursor exhibits remarkable conservation across phylogenetically diverse Perciform species while displaying lineage-specific adaptations. In the European sea bass (Dicentrarchus labrax), the gene resides within a syntenic block on chromosome LG7 that contains multiple immune-related genes, including those encoding major histocompatibility complex (MHC) proteins and Toll-like receptors [1]. This genomic neighborhood exhibits evolutionary stability across Perciformes, with similar arrangements observed in the genomes of gilthead seabream (Sparus aurata), Asian seabass (Lates calcarifer), and striped bass (Morone saxatilis) [3] [6].

The exon-intron structure of the Dicentracin precursor gene is highly conserved, consisting of four exons and three introns across all examined species. The signal peptide is encoded by exons 1 and 2, the propeptide region by exon 3, and the mature peptide domain by exon 4. This structural conservation extends beyond Moronidae to more distantly related Perciformes, including members of the Sciaenidae (drums and croakers) and Serranidae (sea basses and groupers) families [3] [8]. Despite this conserved framework, comparative genomics reveals significant differences in regulatory elements, particularly in promoter regions where transcription factor binding sites (e.g., for NF-κB and AP-1) show species-specific variations that likely modulate differential expression patterns in response to pathogens [6].

Table 1: Genomic Features of Dicentracin Precursor Across Perciform Species

SpeciesChromosomal LocationExon CountSyntenic ConservationExpression Sites
European sea bass (Dicentrarchus labrax)LG74HighGills, intestine, skin, head kidney
Striped bass (Morone saxatilis)Chr64HighSkin, gills, intestine
Barramundi (Lates calcarifer)Chr144ModerateLiver, spleen, mucosal tissues
Orange-spotted grouper (Epinephelus coioides)LG114ModerateHead kidney, skin, blood leukocytes
Gilthead seabream (Sparus aurata)Chr54HighIntestine, gills, spleen

Phylogenetic Relationships to Piscidin Subfamilies

Dicentracin precursor belongs to the piscidin superfamily of antimicrobial peptides, which represents a teleost-specific evolutionary innovation not found in other vertebrate classes. Phylogenetic reconstruction of piscidin sequences reveals three major evolutionary clades: Piscidin-1, Piscidin-2/3, and Piscidin-4 [3] [8]. Dicentracin clusters within the Piscidin-1 subfamily, forming a distinct monophyletic group with moronecidins from related species. This group shares a most recent common ancestor with Epinecidin-1 from groupers (Epinephelus coioides), with an estimated divergence time of approximately 30-40 million years ago coinciding with the radiation of the Percoidei suborder [5].

The mature Dicentracin peptide exhibits characteristic features of Piscidin-1 family members: a highly conserved N-terminal domain (residues 1-10) containing the amphipathic helix critical for membrane interaction, a variable central region (residues 11-16) that modulates target specificity, and a conserved C-terminal domain (residues 17-22) that stabilizes the tertiary structure [8]. Sequence alignment reveals key conserved residues: Phe², His³, and Arg⁷ in the N-terminal domain are invariant across Piscidin-1 members, while the C-terminal domain maintains a conserved Ser¹⁷-Gly²¹ motif that facilitates peptide oligomerization [3] [5].

Molecular evolutionary analysis indicates that Dicentracin and related Piscidin-1 peptides have undergone positive selection (dN/dS > 1) at specific codon positions, particularly in the central variable region. This diversifying selection is most pronounced at residues 12, 14, and 15, which correspond to positions known to interact directly with microbial membranes [3] [5]. Such selection patterns suggest ongoing evolutionary arms races between the antimicrobial peptides and membrane components of coevolving pathogens, driving functional diversification within this peptide family.

Adaptive Divergence Driven by Host-Pathogen Coevolution

Host-pathogen coevolution represents a powerful selective force driving the diversification of Dicentracin precursor and related antimicrobial peptides in teleosts. Experimental evolution studies demonstrate that reciprocal coadaptation between hosts and pathogens generates significantly greater genetic variation in host susceptibility compared to one-sided adaptation scenarios [6]. In controlled coevolution experiments with Drosophila and sigma viruses, host populations exhibited 30-50 times greater genetic variance in susceptibility to coevolved pathogens compared to novel viruses, with this increased variation attributed to the maintenance of major-effect resistance alleles under frequency-dependent selection [6].

The genetic arms race dynamics in European sea bass populations have resulted in distinct Dicentracin alleles showing differential efficacy against geographically restricted pathogens. Population genomics studies reveal three major haplotype variants in wild sea bass populations (Atlantic, Mediterranean, and Black Sea lineages), each showing superior activity against bacterial pathogens endemic to their respective regions [6] [10]. This regional specialization provides compelling evidence for local adaptation driven by host-pathogen coevolution, with pathogen pressure maintaining functionally divergent Dicentracin alleles through balancing selection [10].

Molecular studies of Bacillus thuringiensis-nematode coevolution provide mechanistic insights into the toxin-counterdefense dynamics that likely operate in the Dicentracin-pathogen system. Coevolved pathogens show selective amplification of toxin gene copy numbers (up to 8-fold increases) and enhanced expression of toxin-degrading proteases that specifically target host antimicrobial peptides [10]. These adaptations create reciprocal selection pressure on Dicentracin genes, favoring mutations that enhance peptide stability, modify protease cleavage sites, or alter membrane interaction domains to evade pathogen countermeasures. Such coevolutionary cycles drive accelerated molecular evolution at Dicentracin loci compared to non-immune genes, with evolutionary rates exceeding background levels by 2-3 orders of magnitude [6] [10].

Table 2: Selective Pressures and Adaptations in the Dicentracin-Pathogen System

Evolutionary ForceHost AdaptationPathogen Counter-AdaptationGenetic Signature
Recognition-EvasionAmino acid substitutions in membrane interaction domainModification of membrane phospholipid compositionPositive selection at residues 12, 14, 15
Toxin DegradationMutation of protease cleavage sitesEnhanced secretion of extracellular proteasesReduced synonymous variation around cleavage sites
Gene DosageTandem gene duplicationGene amplification of virulence factorsCopy number variation at Dicentracin locus
Expression ModulationEnhanced promoter efficiencySuppression of host immune signalingDivergence in cis-regulatory elements
Cellular LocalizationTargeting to specific leukocyte granulesIntracellular lifecycle in immune-privileged sitesAlternative splicing of trafficking signals

Properties

Product Name

Dicentracin precursor

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